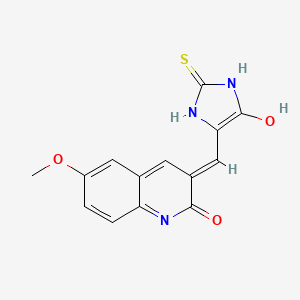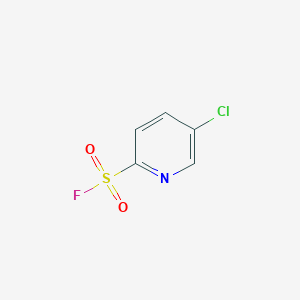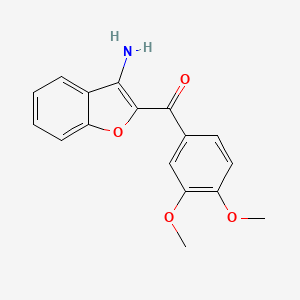
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid is a chemical compound with the CAS Number: 2377606-23-8 . It has a molecular weight of 363.92 g/mol and a molecular formula of C15H16B2F2N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H16B2F2N2O5 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.92 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Photocatalytic Properties for Pollutant Degradation
Boronic acid derivatives have been synthesized and characterized for their photocatalytic properties, showcasing their potential in environmental applications such as the degradation of organic dye pollutants under UV light. This indicates the utility of boronic acids in developing green and sustainable solutions for pollutant management (Lu et al., 2021).
Catalytic Applications in Organic Synthesis
Certain boronic acids have been identified as "green" catalysts for direct amide condensation reactions, highlighting their role in facilitating organic synthesis processes while minimizing environmental impact. This underscores the significance of boronic acids in improving the efficiency and sustainability of chemical manufacturing (K. Ishihara et al., 2001).
Sensor Technology and Material Science
Phenyl boronic acids grafted onto polymers, such as carbon nanotubes, demonstrate the ability to modulate optical properties in response to saccharide binding. This property is crucial for developing sensitive and selective sensors for glucose and other biologically relevant molecules, highlighting the application of boronic acids in biomedical engineering and sensor technology (B. Mu et al., 2012).
Propiedades
IUPAC Name |
[3-[[(3-borono-5-fluorophenyl)methylcarbamoylamino]methyl]-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16B2F2N2O5/c18-13-3-9(1-11(5-13)16(23)24)7-20-15(22)21-8-10-2-12(17(25)26)6-14(19)4-10/h1-6,23-26H,7-8H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXUDQHHPXNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNC(=O)NCC2=CC(=CC(=C2)B(O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16B2F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)

![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)


![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
